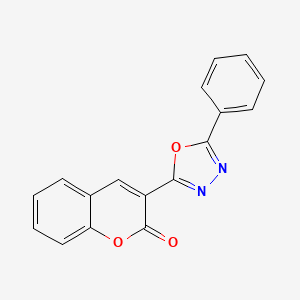

3-(5-苯基-1,3,4-恶二唑-2-基)-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

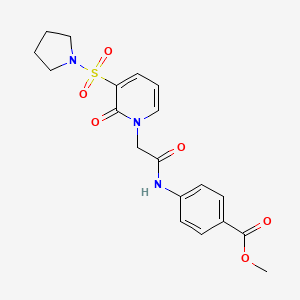

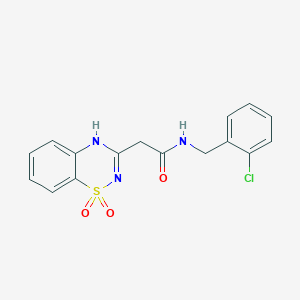

“3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one” is a compound that has been synthesized from N-benzylidene2-oxo-2H-chromene-3-carbohydrazide .

Synthesis Analysis

The compound has been synthesized from N-benzylidene2-oxo-2H-chromene-3-carbohydrazide . The structure of the synthesized coumarinyl oxadiazoles has been established by spectral data, elemental analysis, and alternative synthetic routes wherever possible .Chemical Reactions Analysis

The compound has been used in the synthesis of novel honokiol analogues by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule .Physical And Chemical Properties Analysis

The compound “3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one” has a molecular formula of C11H10N2O3 and a molecular weight of 218.21 . Unfortunately, specific information on its physical properties such as melting point, boiling point, and density was not found.科学研究应用

多态性和抗癌潜力

Shishkina 等人 (2019) 进行的一项研究探索了 3-(5-苯基-1,3,4-恶二唑-2-基)-2H-色烯-2-酮 的多态性,揭示了三种多态结构。这项研究是由该化合物的潜在抗癌活性驱动的。多态结构的分子间相互作用不同,这对于抗癌药物的开发可能具有重要意义 (Shishkina 等人,2019).

抗菌活性

Bhat 等人 (2013) 合成了一系列该化合物的衍生物并评估了它们的抗菌活性。他们发现某些衍生物对金黄色葡萄球菌和大肠杆菌等细菌以及白色念珠菌真菌菌株表现出显着的生长抑制作用 (Bhat 等人,2013).

杂环化合物合成和抗菌性能

Baliyan (2018) 讨论了 1,3,4-色烯恶二唑及其衍生物的合成,重点介绍了它们的突出抗菌性能。这强调了该化合物在开发新的抗菌剂中的用途 (Baliyan,2018).

抗氧化活性

2021 年,Basappa 等人合成了一系列该化合物的衍生物并评估了它们的抗氧化性能。他们发现一些化合物显示出显着的自由基清除活性,表明具有作为抗氧化剂的潜力 (Basappa 等人,2021).

合成和表征用于各种应用

其他研究集中在合成和表征衍生物用于各种应用,包括抗惊厥剂和具有吲哚部分的席夫碱,展示了该化合物在药物化学中的多功能性 (Siddiqui 等人,2009;Saundane 等人,2015)(https://consensus.app/papers/synthesis-characterization-evaluation-schiff-bases-saundane/7f292f547fbf59668bac8a39dc93760d/?utm_source=chatgpt).

作用机制

While specific information on the mechanism of action of “3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one” is not available, it’s known that 1,3,4-oxadiazole conjugates have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

未来方向

The compound has potential applications in the development of new potent antiviral molecules. In a SARS-CoV-2 pseudovirus model, all honokiol derivatives were examined for their antiviral entry activities . This research may contribute to the discovery of potential viral entrance inhibitors for the SARS-CoV-2 virus .

属性

IUPAC Name |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c20-17-13(10-12-8-4-5-9-14(12)21-17)16-19-18-15(22-16)11-6-2-1-3-7-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWSXFUBKNIMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Methylamino)methyl]phenylboronic acid hydrochloride](/img/structure/B2582445.png)

![N-Ethyl-N-[2-[4-(methylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2582456.png)

![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2582460.png)

![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2582463.png)

![ethyl 4-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2582464.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2582468.png)